molecular formula C3H4N2 B1589465 Imidazole-d4 CAS No. 6923-01-9

Imidazole-d4

Cat. No. B1589465
Key on ui cas rn: 6923-01-9
M. Wt: 72.1 g/mol
InChI Key: RAXXELZNTBOGNW-MSWVZFBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09303014B2

Procedure details

Reaction of compound 1 with acetyl chloride and base, such as Et3N, Hunig's Base, or imidazole in either acetonitrile or tetrahydrofuran at either room temperature or 45° C. provided compound 1a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC=C2[C:3]=1[C:4](=O)[N:5]([CH:13]1[CH2:18]C[C:16](=O)[NH:15][C:14]1=O)[C:6]([CH3:12])=N2.[C:22](Cl)(=O)C.CCN(CC)CC.C(#N)C>O1CCCC1>[CH3:12][CH2:6][N:5]([CH:4]([CH3:3])[CH3:22])[CH:13]([CH3:14])[CH3:18].[NH:5]1[CH:13]=[CH:14][N:15]=[CH:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(N(C(=NC2=CC=C1)C)C1C(NC(CC1)=O)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCN(C(C)C)C(C)C
Name
Type
product
Smiles
N1C=NC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09303014B2

Procedure details

Reaction of compound 1 with acetyl chloride and base, such as Et3N, Hunig's Base, or imidazole in either acetonitrile or tetrahydrofuran at either room temperature or 45° C. provided compound 1a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC=C2[C:3]=1[C:4](=O)[N:5]([CH:13]1[CH2:18]C[C:16](=O)[NH:15][C:14]1=O)[C:6]([CH3:12])=N2.[C:22](Cl)(=O)C.CCN(CC)CC.C(#N)C>O1CCCC1>[CH3:12][CH2:6][N:5]([CH:4]([CH3:3])[CH3:22])[CH:13]([CH3:14])[CH3:18].[NH:5]1[CH:13]=[CH:14][N:15]=[CH:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(N(C(=NC2=CC=C1)C)C1C(NC(CC1)=O)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCN(C(C)C)C(C)C
Name
Type
product
Smiles
N1C=NC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09303014B2

Procedure details

Reaction of compound 1 with acetyl chloride and base, such as Et3N, Hunig's Base, or imidazole in either acetonitrile or tetrahydrofuran at either room temperature or 45° C. provided compound 1a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC=C2[C:3]=1[C:4](=O)[N:5]([CH:13]1[CH2:18]C[C:16](=O)[NH:15][C:14]1=O)[C:6]([CH3:12])=N2.[C:22](Cl)(=O)C.CCN(CC)CC.C(#N)C>O1CCCC1>[CH3:12][CH2:6][N:5]([CH:4]([CH3:3])[CH3:22])[CH:13]([CH3:14])[CH3:18].[NH:5]1[CH:13]=[CH:14][N:15]=[CH:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(N(C(=NC2=CC=C1)C)C1C(NC(CC1)=O)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCN(C(C)C)C(C)C
Name
Type
product
Smiles
N1C=NC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.